molecular formula C19H22N4O4 B14281235 (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine CAS No. 155271-25-3

(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine

Cat. No.: B14281235
CAS No.: 155271-25-3
M. Wt: 370.4 g/mol
InChI Key: ROUAPUNGPKQONG-CSKARUKUSA-N
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Description

(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with dimethoxy and methyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine typically involves the following steps:

    Starting Materials: The synthesis begins with caffeine and 2,4-dimethoxy-3-methylbenzaldehyde.

    Reaction: A Wittig reaction is employed to form the styryl group. This involves the reaction of the benzaldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide.

    Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

While specific industrial methods for producing this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to ethyl-substituted caffeine derivatives.

    Substitution: Formation of various substituted caffeine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of styryl substitution on caffeine’s chemical properties.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and cancer treatment.

Mechanism of Action

The mechanism of action of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with adenosine receptors, similar to caffeine, but with altered binding affinity due to the styryl substitution.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-Styrylcaffeine: A simpler derivative without the dimethoxy and methyl substitutions.

    8-(2,4-Dimethoxystyryl)caffeine: Lacks the methyl group on the styryl moiety.

    8-(3-Methylstyryl)caffeine: Lacks the dimethoxy groups on the styryl moiety.

Uniqueness

(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is unique due to the combined presence of dimethoxy and methyl groups on the styryl moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

155271-25-3

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C19H22N4O4/c1-11-13(26-5)9-7-12(16(11)27-6)8-10-14-20-17-15(21(14)2)18(24)23(4)19(25)22(17)3/h7-10H,1-6H3/b10-8+

InChI Key

ROUAPUNGPKQONG-CSKARUKUSA-N

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC

Canonical SMILES

CC1=C(C=CC(=C1OC)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC

Origin of Product

United States

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